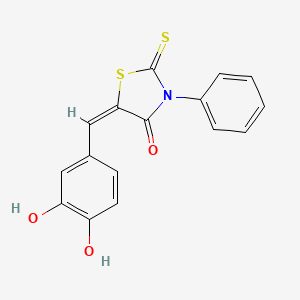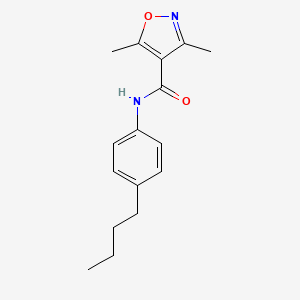![molecular formula C21H27N3O5 B5177549 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5177549.png)
5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring with a carboxamide group, linked to a dimethylphenoxy moiety and a methoxyethyl-substituted pyrrolidinone. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the oxazole intermediate with 3,4-dimethylphenol under conditions that facilitate ether formation, such as using a base like potassium carbonate in a polar aprotic solvent.
Incorporation of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction, where the oxazole intermediate reacts with a suitable pyrrolidinone derivative.
Final Coupling: The final step involves coupling the methoxyethyl group to the pyrrolidinone-substituted oxazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethylphenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Medicine
In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies and optimization.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its unique properties might make it suitable for applications in coatings, adhesives, or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione: This compound shares the dimethylphenoxy group but differs in the heterocyclic core and the presence of a piperidine ring.
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Similar in having the dimethylphenoxy group and a triazole ring, but with a benzyl substitution.
Uniqueness
The uniqueness of 5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide lies in its combination of an oxazole ring with a carboxamide group and the specific substitutions on the phenoxy and pyrrolidinone moieties. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-N-[[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-14-4-5-17(8-15(14)2)28-13-18-10-19(23-29-18)21(26)22-11-16-9-20(25)24(12-16)6-7-27-3/h4-5,8,10,16H,6-7,9,11-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCVZYOJAAOINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3CC(=O)N(C3)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5177476.png)
![[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5177481.png)


![N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B5177494.png)
![1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5177513.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5177517.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5177519.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5177524.png)
![(3S)-4-{3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B5177525.png)
![methyl 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5177532.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
